molecular formula C9H7BrF2N2 B8157091 6-Bromo-1-(2,2-difluoroethyl)-1H-benzo[d]imidazole

6-Bromo-1-(2,2-difluoroethyl)-1H-benzo[d]imidazole

Cat. No.: B8157091
M. Wt: 261.07 g/mol
InChI Key: BXKGTTLYJDAJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-(2,2-difluoroethyl)-1H-benzo[d]imidazole is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(2,2-difluoroethyl)-1H-benzo[d]imidazole typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1H-benzo[d]imidazole.

    Bromination: The benzimidazole is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

    Difluoroethylation: The brominated benzimidazole is then reacted with a difluoroethylating agent, such as 2,2-difluoroethyl iodide, under basic conditions to introduce the difluoroethyl group.

The reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(2,2-difluoroethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

Major Products Formed

    Substitution Products: New derivatives with different functional groups replacing the bromine atom.

    Oxidation Products: Oxidized forms of the compound, potentially introducing new functional groups.

    Reduction Products: Reduced forms of the compound, potentially altering the oxidation state of the bromine or other atoms.

Scientific Research Applications

6-Bromo-1-(2,2-difluoroethyl)-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Material Science: Explored for its potential use in the development of new materials with unique properties.

    Chemical Biology: Utilized in studies to understand the interactions of small molecules with biological targets.

Mechanism of Action

The mechanism of action of 6-Bromo-1-(2,2-difluoroethyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoroethyl groups can influence its binding affinity and selectivity for these targets. The exact pathways involved can vary based on the biological system and the specific derivative used.

Comparison with Similar Compounds

6-Bromo-1-(2,2-difluoroethyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives:

    6-Bromo-1H-benzo[d]imidazole: Lacks the difluoroethyl group, which may result in different biological activities and chemical properties.

    1-(2,2-Difluoroethyl)-1H-benzo[d]imidazole:

    Other Halogenated Benzimidazoles: Compounds with different halogens (e.g., chlorine, fluorine) may exhibit varying reactivity and biological activities.

The uniqueness of this compound lies in the combination of the bromine and difluoroethyl groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-1-(2,2-difluoroethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2N2/c10-6-1-2-7-8(3-6)14(5-13-7)4-9(11)12/h1-3,5,9H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKGTTLYJDAJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N(C=N2)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.